
2-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains an isoindole group, which is a polycyclic compound made up of two fused rings: a benzene ring and a pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring would introduce strain into the molecule due to its small size, and the isoindole group would have aromatic character, contributing to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the presence of any charges or polar bonds would all influence its properties .Scientific Research Applications
Antibacterial Activity
Research has shown that fluorine-containing indole-2,3-dione derivatives exhibit notable antibacterial properties. For instance, studies have synthesized new compounds that were tested against Gram-positive and Gram-negative bacteria, indicating potential applications in addressing bacterial infections (Joshi, Pathak, & Jain, 1981).
Synthesis of Novel Compounds
Efforts have been made to develop novel methods for synthesizing derivatives with enhanced properties, such as improved herbicidal activity. One such method involves the iodination of precursor compounds, optimizing reaction conditions to achieve high yields and conversion rates (Hai, 2007).
Study of Biotransformation
The biotransformation of structurally related β-secretase inhibitors has been investigated, revealing unique metabolic pathways, including ring-opening reactions and conversions that could influence the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Lindgren et al., 2013).
Structural Analysis
Crystallographic studies have been conducted to understand the molecular structures of isomeric compounds, contributing to the knowledge of their chemical behavior and potential applications in various fields, including as potent herbicides (Li et al., 2005).
Anticancer Activity
Isoindole-1,3(2H)-dione compounds containing different functional groups have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The substituent effect is crucial in determining the anticancer activities of these molecules, highlighting the potential for developing new chemotherapeutic agents (Tan et al., 2020).
Novel Synthesis Methods
New synthesis methods for hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been developed, offering pathways to create amino and triazole derivatives. These methods provide a foundation for further exploration of these compounds in medicinal chemistry and other applications (Tan et al., 2016).
properties
IUPAC Name |
2-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-15-6-3-7-16(21)14(15)8-17(24)22-9-11(10-22)23-18(25)12-4-1-2-5-13(12)19(23)26/h1-3,6-7,11-13H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHSYYCOBTWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)
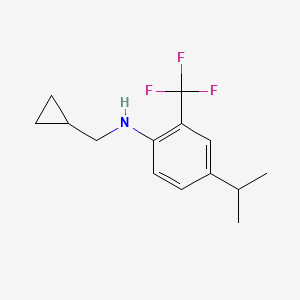
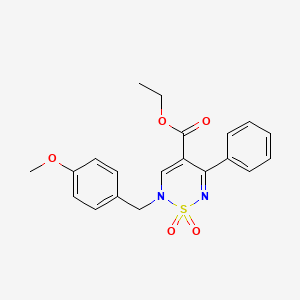
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)
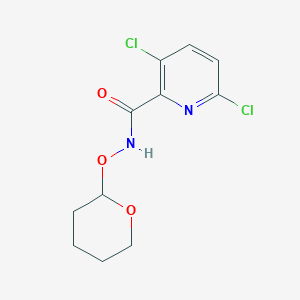
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)
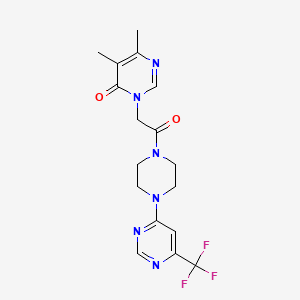
![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)
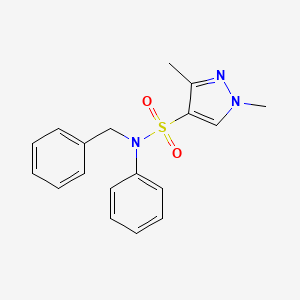
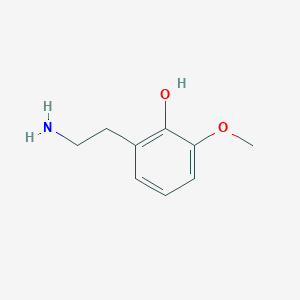
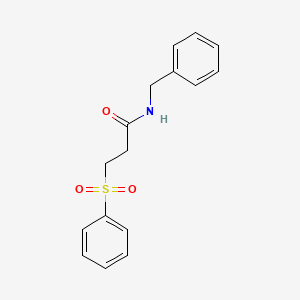
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)